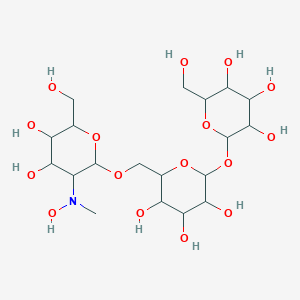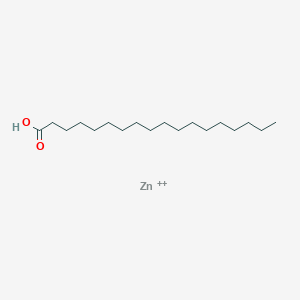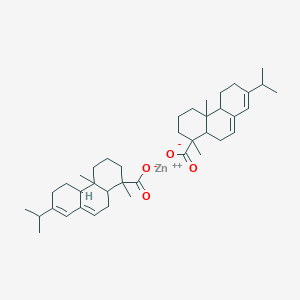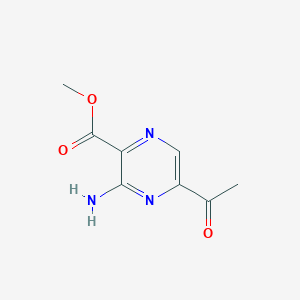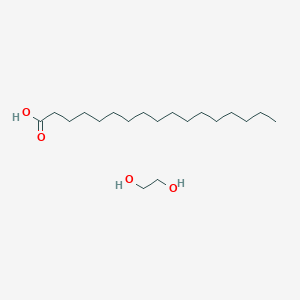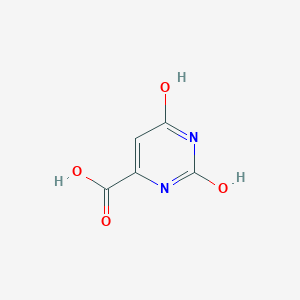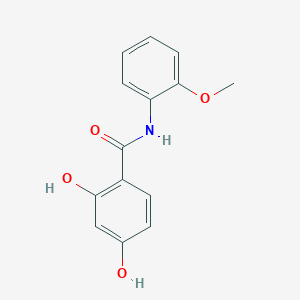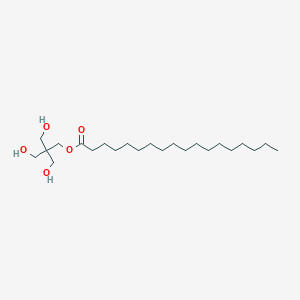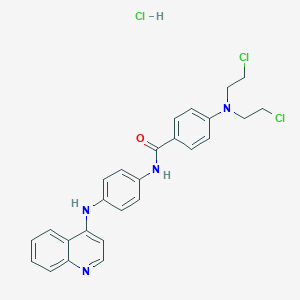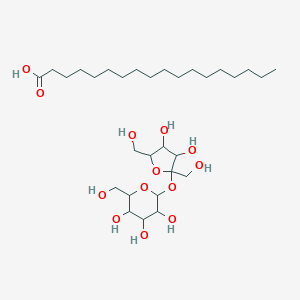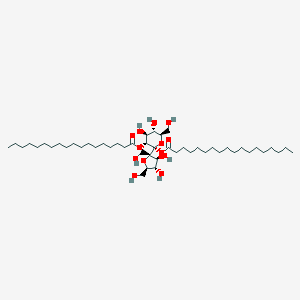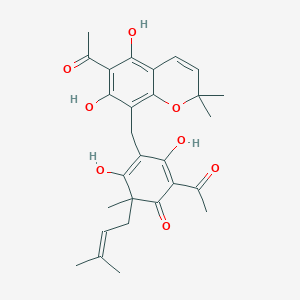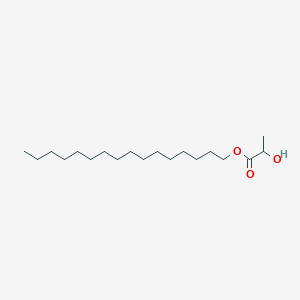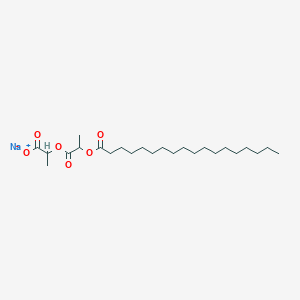![molecular formula C13H13NO3S B148189 2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid CAS No. 132483-57-9](/img/structure/B148189.png)
2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid, also known as TMPP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid mediators that play a crucial role in inflammation and pain. TMPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disorders.
Mécanisme D'action
2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid exerts its pharmacological effects by inhibiting COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation and pain. By inhibiting COX enzymes, 2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain. 2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid also has antiplatelet effects, which reduce the risk of thrombosis.
Effets Biochimiques Et Physiologiques
2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid has been shown to have various biochemical and physiological effects. It inhibits COX enzymes, which reduces the production of prostaglandins. 2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid also has antiplatelet effects, which reduce the risk of thrombosis. In addition, 2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid has been found to reduce the expression of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid has several advantages for lab experiments. It is a potent inhibitor of COX enzymes, which makes it a valuable tool for studying the role of prostaglandins in various diseases. 2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid also has antiplatelet effects, which can be useful for studying the mechanisms of thrombosis. However, 2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately represent the effects of natural compounds in the body. In addition, 2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid has not been extensively tested in humans, which limits its clinical applications.
Orientations Futures
There are several future directions for research on 2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid. One area of research is the development of more potent and selective COX inhibitors that have fewer side effects than current NSAIDs. Another area of research is the investigation of the anti-cancer effects of 2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid in different types of cancer. Additionally, further studies are needed to determine the safety and efficacy of 2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid in humans, which could lead to its clinical use in various diseases.
Méthodes De Synthèse
2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid can be synthesized by the reaction of 2-(4-bromophenyl)thiazole with 3-methoxyphenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure 2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid.
Applications De Recherche Scientifique
2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid has been shown to have potential therapeutic applications in various diseases. In cancer, 2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting COX enzymes and reducing the production of prostaglandins. 2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In Alzheimer's disease, 2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid has been found to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease, by inhibiting COX enzymes and reducing inflammation. In cardiovascular disorders, 2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid has been found to reduce the risk of thrombosis (blood clots) by inhibiting platelet aggregation.
Propriétés
Numéro CAS |
132483-57-9 |
|---|---|
Nom du produit |
2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid |
Formule moléculaire |
C13H13NO3S |
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
2-[3-methoxy-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H13NO3S/c1-8(13(15)16)9-3-4-10(11(7-9)17-2)12-14-5-6-18-12/h3-8H,1-2H3,(H,15,16) |
Clé InChI |
HKUWBNNCNZRFKH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)OC)C(=O)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)C2=NC=CS2)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



